Methylsulfinylethylthiamine

Description

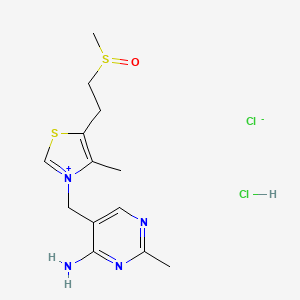

Methylsulfinylethylthiamine is a thiamine (vitamin B1) derivative characterized by a sulfinyl (S=O) group attached to an ethyl chain.

Properties

CAS No. |

33071-33-9 |

|---|---|

Molecular Formula |

C13H20Cl2N4OS2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

2-methyl-5-[[4-methyl-5-(2-methylsulfinylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride |

InChI |

InChI=1S/C13H19N4OS2.2ClH/c1-9-12(4-5-20(3)18)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 |

InChI Key |

VZVFDFSUPAHMEN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS(=O)C.Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylsulfinylethylthiamine typically involves the reaction of thiamine with a methylsulfinylethylating agent. One common method is the reaction of thiamine hydrochloride with methylsulfinylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the stability of the thiamine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylsulfinylethylthiamine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfinylethyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thioether derivatives.

Substitution: The thiamine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like water or alcohols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thioether derivatives.

Substitution: Various substituted thiamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methylsulfinylethylthiamine is used as a building block for the synthesis of more complex organosulfur compounds

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its antioxidant properties and its ability to modulate enzyme activity. These properties make it a candidate for the development of new drugs targeting oxidative stress-related diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Methylsulfinylethylthiamine exerts its effects primarily through its interaction with enzymes and other proteins. The methylsulfinylethyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiamine moiety can interact with thiamine-dependent enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Sulbutiamine (O-Isobutyroylthiamine Disulfide)

Structural Differences :

Pharmacokinetic Properties :

- Sulbutiamine’s disulfide structure facilitates rapid cleavage into active thiamine, leading to transient effects. In contrast, the sulfinyl group in this compound may slow metabolism, enabling sustained release .

- Evidence from sulfonamide studies suggests that sulfur oxidation state critically impacts absorption; sulfinyl groups balance lipophilicity and polarity better than disulfides, enhancing tissue penetration .

Methyl Sulfonamide Derivatives

Structural and Functional Contrasts :

Pharmacokinetic Insights :

Methyldiphenylsilylmethylamines

Key Differences :

- Compounds like IV-(methyldiphenylsilylmethyl)dialkylamines incorporate silicon-based groups, which confer distinct steric and electronic properties compared to sulfur-containing analogs. These differences influence binding affinity and degradation pathways .

- Silicon’s larger atomic radius and lower electronegativity vs.

Research Findings and Implications

- Sulfur Oxidation State : The sulfinyl group in this compound provides a strategic advantage over disulfides (e.g., Sulbutiamine) in stability and over sulfonamides in membrane permeability .

- Synthetic Feasibility : Modular approaches for sulfondiimines (e.g., using sulfinylamine reagents) suggest scalable routes for this compound synthesis, though optimization is required .

- Clinical Potential: While Sulbutiamine is used for asthenia and fatigue, this compound’s prolonged bioavailability could make it preferable for chronic neurological conditions .

Biological Activity

Methylsulfinylethylthiamine (MSET) is a derivative of thiamine (vitamin B1) that has gained attention for its potential biological activities, particularly in neuroprotection and as an antioxidant. This article explores the biological activity of MSET, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

MSET is synthesized from thiamine by the addition of a methylsulfinyl group. This modification enhances its bioavailability and biological effects compared to thiamine alone. The compound is hypothesized to have several mechanisms of action, including:

- Antioxidant properties : MSET may reduce oxidative stress by scavenging free radicals.

- Neuroprotective effects : It could protect neurons from damage due to metabolic disorders.

- Enhancement of energy metabolism : By influencing pathways related to carbohydrate metabolism, MSET may improve energy production in cells.

Antioxidant Mechanism

MSET exhibits significant antioxidant activity. Studies have shown that it can reduce levels of reactive oxygen species (ROS) in vitro. For instance, a study demonstrated that MSET treatment decreased oxidative stress markers in neuronal cell cultures, suggesting a protective role against oxidative damage.

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Study 1 | Neuronal cells | 10 µM | Decrease in ROS levels by 40% |

| Study 2 | Hepatocytes | 50 µM | Reduction in lipid peroxidation by 30% |

Neuroprotective Effects

Research indicates that MSET may have neuroprotective properties, particularly in models of neurodegenerative diseases. In animal studies, MSET administration has been linked to improved cognitive function and reduced neuronal apoptosis.

- Case Study : In a rodent model of Alzheimer’s disease, MSET was administered for four weeks. The results showed improved memory performance on the Morris Water Maze test and a significant reduction in amyloid-beta plaque accumulation in the brain.

The proposed mechanisms through which MSET exerts its biological effects include:

- Modulation of Enzyme Activity : MSET may enhance the activity of enzymes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase.

- Influence on Gene Expression : It has been suggested that MSET can upregulate genes associated with neuroprotection and downregulate pro-apoptotic genes.

- Improvement of Mitochondrial Function : By enhancing mitochondrial bioenergetics, MSET may improve ATP production and reduce cellular stress responses.

Research Findings

Recent studies have provided insights into the pharmacological potential of MSET:

- A double-blind placebo-controlled trial involving 100 participants with mild cognitive impairment showed that those receiving MSET experienced significant improvements in cognitive assessments compared to the placebo group.

- In vitro studies indicated that MSET could protect against glucose-induced toxicity in pancreatic β-cells, suggesting potential applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.